
1-(2-Bromoethenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromoethenyl group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-Bromoethenyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method includes the reaction of 1-(2-hydroxyethyl)naphthalene with phosphorus tribromide to yield 1-(2-Bromoethyl)naphthalene . This intermediate can then undergo further reactions to introduce the ethenyl group.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Bromoethenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Oxidation and Reduction: The ethenyl group can be oxidized or reduced under appropriate conditions. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with halogens, hydrogen, and other electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination of naphthalene can yield 1,3-dibromonaphthalene .
Scientific Research Applications
1-(2-Bromoethenyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of substitution and addition reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Comparison with Similar Compounds
1-(2-Bromoethenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(2-Bromoethyl)naphthalene: This compound lacks the ethenyl group and is less reactive in addition reactions.
1-(2-Bromophenyl)naphthalene: This derivative has a phenyl group instead of an ethenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromo and ethenyl group, which provides a versatile platform for various chemical transformations.
Properties
| 77150-88-0 | |
Molecular Formula |
C12H9Br |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
1-(2-bromoethenyl)naphthalene |
InChI |
InChI=1S/C12H9Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H |
InChI Key |
CCWARAMLMHCSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


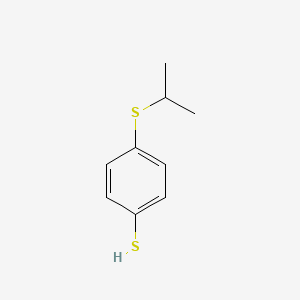

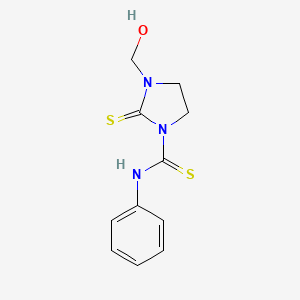

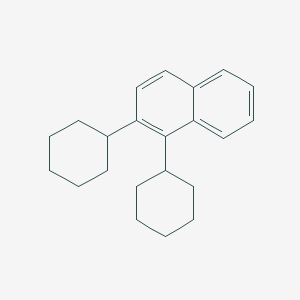
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
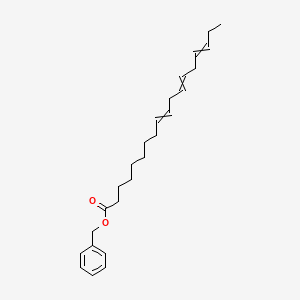
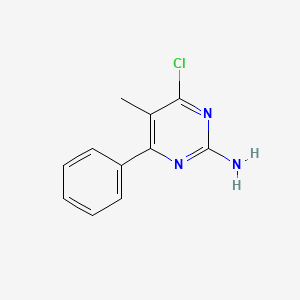
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)

